1,5,5-Trimethylpyrrolidin-3-one

Übersicht

Beschreibung

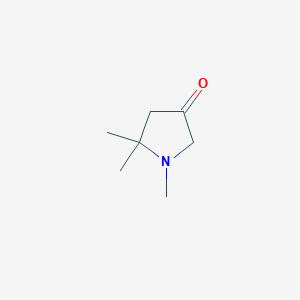

1,5,5-Trimethylpyrrolidin-3-one is a member of the pyrrolidinone family, characterized by a five-membered lactam ring with three methyl groups attached at positions 1, 5, and 5

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5,5-Trimethylpyrrolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve selective formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1,5,5-Trimethylpyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Applications in Chemistry

1. Building Block in Organic Synthesis:

1,5,5-Trimethylpyrrolidin-3-one serves as a crucial building block for synthesizing complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the creation of intricate molecular architectures.

2. Ligand Development:

The compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials science.

Biological Applications

1. Pharmacological Research:

this compound has been investigated for its potential therapeutic effects. It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. This modulation can influence neurotransmitter release and neuronal excitability, making it a candidate for drug development targeting cognitive dysfunctions.

2. Neuroprotective Effects:

Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Studies have shown that it can enhance cell viability under stress conditions, suggesting its potential role in treating neurodegenerative diseases.

Industrial Applications

1. Fine Chemicals Production:

In industrial settings, this compound is utilized in the production of fine chemicals and specialty compounds. Its reactivity allows for the synthesis of dyes and pigments that are important in various manufacturing processes.

2. Pharmaceutical Formulations:

The compound's properties make it suitable for incorporation into pharmaceutical formulations aimed at enhancing drug delivery systems or improving the solubility of active pharmaceutical ingredients.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Neuroprotective effects on neuronal cells | Demonstrated enhanced cell survival under oxidative stress conditions. |

| Study 2 | Evaluation as a ligand for metal complexes | Found to form stable complexes with palladium and platinum, enhancing catalytic activity. |

| Study 3 | Modulation of mGluR for cognitive enhancement | Showed potential in improving cognitive functions in animal models of schizophrenia. |

Wirkmechanismus

The mechanism of action of 1,5,5-Trimethylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of enzyme activity and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

1,5,5-Trimethylpyrrolidin-3-one can be compared with other similar compounds, such as:

Pyrrolidine-2-one: Similar in structure but lacks the three methyl groups, leading to different reactivity and applications.

Pyrrolidine-2,5-dione: Contains an additional carbonyl group, which significantly alters its chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

1,5,5-Trimethylpyrrolidin-3-one (TMP) is a cyclic amine with significant biological activity, particularly in pharmacological applications. This compound has garnered interest due to its potential therapeutic properties, including neuroprotective effects and its role as a precursor in the synthesis of various bioactive compounds.

Chemical Structure and Properties

TMP is characterized by a pyrrolidine ring with three methyl groups attached to the nitrogen atom. Its chemical structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 113.19 g/mol

- CAS Number : 77130-94-0

The biological activity of TMP is primarily attributed to its ability to interact with various biological targets:

- Neurotransmitter Modulation : TMP has been shown to influence neurotransmitter systems, particularly through modulation of acetylcholine and dopamine receptors. This interaction may enhance cognitive functions and exhibit neuroprotective effects against neurodegenerative diseases.

- Antioxidant Activity : Studies indicate that TMP possesses antioxidant properties, which help in reducing oxidative stress in cells. This property is crucial for protecting neuronal cells from damage associated with conditions such as Alzheimer's disease.

- Cytotoxic Effects : TMP has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy. The compound appears to induce apoptosis in these cells, although the precise mechanisms remain under investigation.

Table 1: Summary of Biological Activities of TMP

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of TMP significantly improved memory retention and cognitive performance in tasks requiring learning and memory. The underlying mechanism was linked to increased levels of acetylcholine due to inhibition of acetylcholinesterase activity.

Case Study: Anticancer Properties

In vitro studies revealed that TMP exhibited selective cytotoxicity towards human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound triggered apoptotic pathways, leading to increased levels of caspase-3 and -9, markers indicative of programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of TMP indicates good absorption when administered orally, with peak plasma concentrations occurring within 1-2 hours. The compound is metabolized primarily in the liver and excreted via urine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5,5-trimethylpyrrolidin-3-one, and how can intermediates be purified?

The synthesis typically involves cyclization of precursors like 4-acetyl-3-hydroxy-3-pyrroline-2-ones or 1,5-dihydro-2H-pyrrol-2-ones under basic conditions. Key steps include:

- Cyclization : Use of anhydrous solvents (e.g., THF) with catalysts like triethylamine .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to isolate intermediates.

- Characterization : Confirm structure via -NMR (e.g., methyl group signals at δ 1.2–1.5 ppm) and mass spectrometry (expected molecular ion at m/z 155) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : -NMR to distinguish carbonyl (C=O) at ~210 ppm and methyl groups on the pyrrolidine ring.

- IR Spectroscopy : Confirm ketone functionality via C=O stretching (~1700 cm).

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to non-polar alternatives.

- Catalyst Selection : Lewis acids (e.g., ZnCl) enhance regioselectivity in multi-substituted pyrrolidinones .

- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time/temperature .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrolidinones?

Discrepancies (e.g., antimicrobial efficacy vs. inactivity) arise from:

- Substituent Effects : Compare analogs (e.g., 3,3,5-trimethyl vs. 5-hydroxy-3,3,5-trimethyl derivatives) to isolate functional group contributions .

- Assay Conditions : Standardize MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains under identical pH and nutrient conditions .

Q. How do computational methods aid in predicting the reactivity of this compound?

- DFT Calculations : Model transition states for cyclization steps (e.g., activation energy barriers) to predict solvent/catalyst effects.

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .

Q. Methodological Challenges and Solutions

Q. What are the best practices for handling stability issues during storage of this compound?

- Storage : Keep in airtight containers under inert gas (N) at −20°C to prevent oxidation.

- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can researchers address low reproducibility in synthetic protocols for this compound?

- Purity Control : Pre-purify starting materials via column chromatography.

- Reaction Monitoring : Employ real-time NMR or inline UV-Vis spectroscopy to detect side reactions .

Eigenschaften

IUPAC Name |

1,5,5-trimethylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)4-6(9)5-8(7)3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMZNWQZSSNWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CN1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77130-94-0 | |

| Record name | 1,5,5-trimethylpyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.